Cas no 2287298-14-8 (3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine)

3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine structure
2287298-14-8 structure
商品名:3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine
CAS番号:2287298-14-8
MF:C12H15N
メガワット:173.254203081131
CID:5922517
PubChem ID:137944773

3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine 化学的及び物理的性質

名前と識別子

    • EN300-6761901
    • 3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine
    • 2287298-14-8
    • インチ: 1S/C12H15N/c1-9-4-2-3-5-10(9)11-6-12(13,7-11)8-11/h2-5H,6-8,13H2,1H3
    • InChIKey: WKCUTHCSTRVKNU-UHFFFAOYSA-N
    • ほほえんだ: NC12CC(C3C=CC=CC=3C)(C1)C2

計算された属性

  • せいみつぶんしりょう: 173.120449483g/mol
  • どういたいしつりょう: 173.120449483g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 214
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6761901-0.25g
3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-amine
2287298-14-8 95.0%
0.25g
$2077.0 2025-03-13
Enamine
EN300-6761901-1.0g
3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-amine
2287298-14-8 95.0%
1.0g
$2257.0 2025-03-13
Enamine
EN300-6761901-0.5g
3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-amine
2287298-14-8 95.0%
0.5g
$2167.0 2025-03-13
Enamine
EN300-6761901-10.0g
3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-amine
2287298-14-8 95.0%
10.0g
$9704.0 2025-03-13
Enamine
EN300-6761901-5.0g
3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-amine
2287298-14-8 95.0%
5.0g
$6545.0 2025-03-13
Enamine
EN300-6761901-0.1g
3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-amine
2287298-14-8 95.0%
0.1g
$1986.0 2025-03-13
Enamine
EN300-6761901-0.05g
3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-amine
2287298-14-8 95.0%
0.05g
$1895.0 2025-03-13
Enamine
EN300-6761901-2.5g
3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-amine
2287298-14-8 95.0%
2.5g
$4424.0 2025-03-13

3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine 関連文献

3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amineに関する追加情報

Exploring 3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine (CAS No. 2287298-14-8): A Versatile Compound in Modern Chemistry

In the ever-evolving field of organic chemistry, 3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine (CAS No. 2287298-14-8) has emerged as a compound of significant interest due to its unique structural properties and potential applications. This bicyclic amine derivative, characterized by its bicyclo[1.1.1]pentane core and 2-methylphenyl substituent, offers a fascinating case study for researchers exploring novel synthetic pathways and functional materials. The compound's rigid, three-dimensional structure makes it a valuable building block in drug discovery, materials science, and agrochemical research.

The growing demand for sp3-rich scaffolds in medicinal chemistry has placed compounds like 3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine at the forefront of pharmaceutical development. Its high Fsp3 character (a measure of three-dimensionality) aligns perfectly with current trends favoring molecules that exhibit improved solubility, metabolic stability, and target selectivity. Researchers are particularly interested in how this compound's strained bicyclic system might influence biological activity when incorporated into larger molecular frameworks.

From a synthetic chemistry perspective, the preparation of 3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine presents interesting challenges and opportunities. The bicyclo[1.1.1]pentane motif, known for its high ring strain and unique reactivity, requires specialized synthetic approaches. Recent advances in photoredox catalysis and transition metal-mediated coupling reactions have opened new pathways for introducing various aromatic and heteroaromatic groups to this strained system, making compounds like 3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine more accessible to researchers.

The potential applications of 3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine extend beyond pharmaceuticals. Materials scientists are investigating its use in the development of advanced polymers with unique mechanical properties. The compound's rigid structure could impart exceptional thermal stability and dimensional integrity to polymeric materials, addressing current industry needs for high-performance materials in electronics and aerospace applications. Additionally, its amine functionality offers convenient handles for further chemical modification and cross-linking.

Analytical characterization of 3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine presents its own set of interesting challenges and learning opportunities. The compound's unique NMR signature, resulting from its highly constrained geometry, serves as an excellent teaching example for students learning advanced spectroscopic techniques. Researchers have developed specialized chromatographic methods to separate and quantify this compound and its derivatives, contributing to the broader field of analytical method development for strained organic molecules.

Environmental and safety considerations surrounding 3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine are currently under investigation as part of responsible chemical research practices. While early studies suggest favorable biodegradation profiles for similar bicyclic compounds, comprehensive eco-toxicological assessments are ongoing. This aligns with the chemical industry's growing emphasis on green chemistry principles and sustainable molecular design, making such evaluations increasingly important for novel compounds entering the research pipeline.

The commercial availability of 3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine (CAS No. 2287298-14-8) has expanded significantly in recent years, reflecting growing research interest. Several specialty chemical suppliers now offer this compound in various quantities and purities, facilitating its adoption across different research applications. However, researchers should carefully evaluate supplier qualifications and analytical certificates when sourcing this material, as the quality of strained bicyclic compounds can significantly impact experimental outcomes.

Looking to the future, 3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine represents just one example of how strained organic architectures are reshaping modern chemistry. As computational methods for predicting the properties of such compounds improve, and as synthetic methodologies become more sophisticated, we can expect to see an expanding role for these three-dimensional building blocks in diverse chemical applications. The continued study of this compound and its derivatives will undoubtedly contribute valuable insights to multiple scientific disciplines.

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